molecular formula C19H15N3O6 B2755365 Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 922123-01-1

Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Katalognummer: B2755365
CAS-Nummer: 922123-01-1
Molekulargewicht: 381.344
InChI-Schlüssel: AOLDIGKJECTOPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a high-purity chemical compound designed for pharmaceutical and life sciences research. This complex small molecule features a 1,3-benzodioxole scaffold, a structural motif prevalent in medicinal chemistry due to its potential interaction with various biological targets and its presence in compounds with diverse pharmacological activities . The molecular architecture combines this moiety with a 1,3,4-oxadiazole ring, a privileged heterocycle known for its metabolic stability and role in hydrogen bonding, which is further functionalized with a benzoate ester. This specific arrangement suggests potential utility as a key intermediate in organic synthesis or as a scaffold for the development of novel enzyme inhibitors and receptor ligands. Researchers may explore its application in areas such as drug discovery, where it could serve as a precursor for potential therapeutic agents, or in chemical biology as a probe for studying protein-ligand interactions. The compound is provided with guaranteed high purity to ensure consistent and reliable experimental results. Handle with care in accordance with good laboratory practices. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 4-[[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6/c1-25-18(24)13-5-3-12(4-6-13)17(23)20-19-22-21-16(28-19)9-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLDIGKJECTOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with 1,3,4-Oxadiazole Cores

Several structurally related 1,3,4-oxadiazole derivatives have been synthesized and characterized, offering insights into the effects of substituent variation on physical and chemical properties:

Compound Name & Structure Yield (%) Melting Point (°C) Key Spectral Data (NMR/IR) Reference
4d : 3-[(5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 85.2 162–164 $ ^1H $-NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 5.35 (s, 2H, CH2) [1]
4g : 3-[(5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one 78.5 148–150 $ ^{13}C $-NMR (CDCl3): δ 31.2 (C(CH3)3), 165.4 (C=O) [1]
Target Compound : Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate N/A* N/A* Expected IR: ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (oxadiazole C=N)

Key Observations :

  • Substituent Effects: Bulky groups (e.g., 4-tert-butylphenyl in 4g) reduce yields compared to smaller substituents (e.g., p-tolyl in 4d), likely due to steric hindrance during cyclization .
  • Spectral Trends : All analogues show characteristic $ ^1H $-NMR signals for methyl/methylene groups (δ 2.35–5.35) and $ ^{13}C $-NMR peaks for carbonyls (δ 160–170). The target compound’s IR spectrum would align with ester (C=O) and oxadiazole (C=N) stretches, as seen in methyl benzoate derivatives .
Functional Group Variations: Thiadiazole vs. Oxadiazole

The thiadiazole analogue methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . This highlights the impact of heterocycle choice: thiadiazoles often display higher reactivity and toxicity compared to oxadiazoles, which are generally more stable and less hazardous .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including (1) formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄), and (2) coupling the oxadiazole intermediate with methyl 4-carbamoylbenzoate derivatives. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) can enhance reaction efficiency and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical. Purity should be confirmed by HPLC (>95%) and NMR to resolve residual solvent peaks .

Q. How should researchers characterize the structural features of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm the benzodioxole protons (δ 6.7–7.1 ppm, aromatic), oxadiazole carbons (δ 160–165 ppm), and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carbamoyl groups) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₁₆N₃O₆: 394.1043) .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and moisture .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the oxadiazole and benzoate moieties?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous DMF at 0–5°C to minimize side reactions .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .
  • Kinetic Monitoring : Use TLC (silica, UV detection) or in-situ FTIR to track reaction progress and terminate at optimal conversion (~90%) .

Q. How to resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays (e.g., MTT) on HeLa, A549, and MCF-7 cells with 6–8 concentration points (1–100 µM) to validate potency trends .
  • Mechanistic Profiling : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest (G1/S phase) .
  • Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid false negatives due to precipitation .

Q. What strategies are effective for modifying the benzodioxole moiety to enhance metabolic stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute benzodioxole with trifluoromethylphenyl or morpholinyl groups to reduce CYP450-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at methylene positions (e.g., CH₂ → CD₂) to slow oxidative metabolism .
  • Prodrug Design : Mask the ester group as a tert-butyl carbamate to improve plasma stability .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with analogous compounds (e.g., methyl benzoate derivatives in ) to assign ambiguous signals.
  • Biological Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to normalize data .
  • Reaction Scale-Up : For gram-scale synthesis, replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) to reduce costs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.